![molecular formula C9H12Br2N2 B14389113 2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile CAS No. 90051-87-9](/img/structure/B14389113.png)
2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,5-Dibromo-9-azabicyclo[421]nonane-9-carbonitrile is a compound that belongs to the class of azabicyclo compounds These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile typically involves the cycloaddition reactions of N-substituted azepines catalyzed by transition metal complexes. For instance, a common method involves the use of cobalt (II) acetylacetonate as a catalyst in the presence of zinc and zinc iodide. The reaction is carried out under controlled conditions to ensure high yields and purity of the product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and scalability of the production process. The reaction conditions, such as temperature, pressure, and solvent choice, are optimized to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of bromine atoms or the conversion of the nitrile group to an amine.
Substitution: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxygenated derivatives, while reduction can produce amines or dehalogenated compounds.
Scientific Research Applications
2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound’s unique structure makes it a valuable tool for studying biological processes, especially those involving nicotinic acetylcholine receptors.
Industry: It is used in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile involves its interaction with molecular targets such as nicotinic acetylcholine receptors. The compound acts as an agonist, mimicking the action of acetylcholine and binding to the receptor sites. This interaction can modulate neurotransmission and has implications for the treatment of neurological disorders .
Comparison with Similar Compounds
Similar Compounds
Anatoxin-a: A potent neurotoxin produced by certain strains of freshwater blue-green algae.
Bis-homoepibatidine: Another compound with a similar structure, known for its high affinity for nicotinic acetylcholine receptors.
Uniqueness
2,5-Dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile is unique due to the presence of bromine atoms and a nitrile group, which confer distinct chemical reactivity and potential applications. Its ability to undergo various chemical reactions and its interaction with nicotinic acetylcholine receptors make it a valuable compound for scientific research and industrial applications.
Properties
CAS No. |
90051-87-9 |
|---|---|
Molecular Formula |
C9H12Br2N2 |
Molecular Weight |
308.01 g/mol |
IUPAC Name |
2,5-dibromo-9-azabicyclo[4.2.1]nonane-9-carbonitrile |
InChI |
InChI=1S/C9H12Br2N2/c10-6-1-2-7(11)9-4-3-8(6)13(9)5-12/h6-9H,1-4H2 |
InChI Key |
JDJXVMVEAWWDMG-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2C(CCC(C1N2C#N)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-Chloro-4-{[(prop-2-en-1-yl)oxy]methoxy}benzene](/img/structure/B14389037.png)

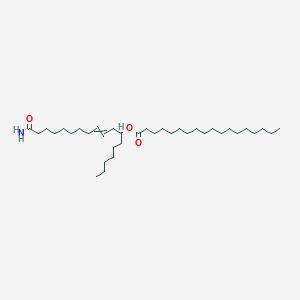
![1-Ethyl-2-sulfanylidene-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B14389061.png)
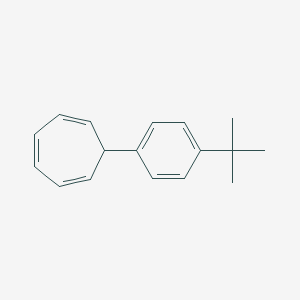
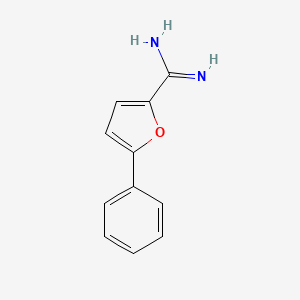
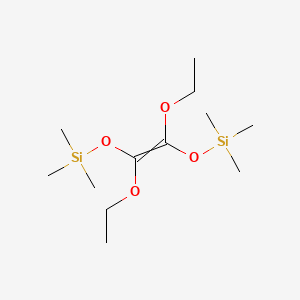
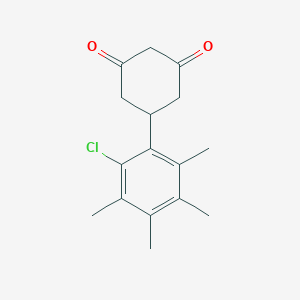

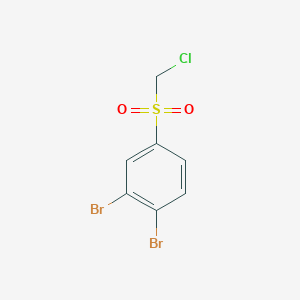
![2,3-Dimethyl-1-[(propan-2-yl)oxy]-9H-fluorene](/img/structure/B14389092.png)
![1-[3-Chloro-4-(diethylamino)-5-(trifluoromethyl)phenyl]ethan-1-one](/img/structure/B14389093.png)
![1,1'-{[2-(Methylselanyl)phenyl]methylene}dibenzene](/img/structure/B14389095.png)
![(8R)-1,4,7,8-Tetrahydroimidazo[4,5-d][1,3]diazepin-8-ol](/img/structure/B14389111.png)
